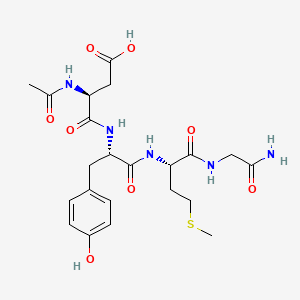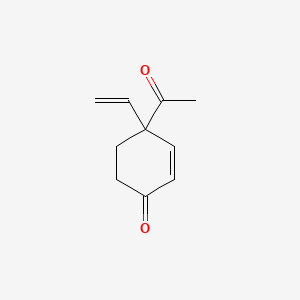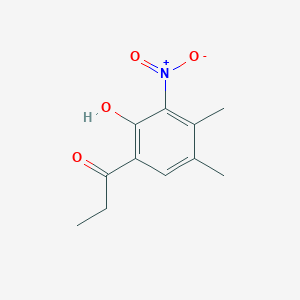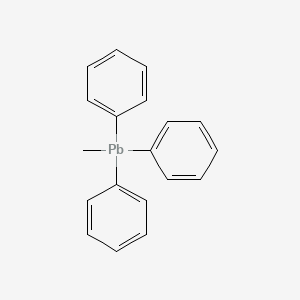
Methyl(triphenyl)plumbane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(triphenyl)plumbane is an organolead compound with the chemical formula (C₆H₅)₃PbCH₃. It is part of a broader class of organolead compounds, which have been studied for their unique chemical properties and potential applications in various fields. The compound consists of a lead atom bonded to three phenyl groups and one methyl group, making it a tetrahedral molecule.
Méthodes De Préparation
The synthesis of Methyl(triphenyl)plumbane typically involves the reaction of triphenyllead chloride with a methylating agent such as methyl lithium or methyl magnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
(C6H5)3PbCl+CH3Li→(C6H5)3PbCH3+LiCl
Analyse Des Réactions Chimiques
Methyl(triphenyl)plumbane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) derivatives.
Reduction: It can be reduced to form lead(II) compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl(triphenyl)plumbane has been studied primarily for its potential applications in organic synthesis and materials science. Some of its notable applications include:
Catalysis: It can act as a catalyst in certain organic reactions, particularly those involving the formation of carbon-carbon bonds.
Materials Science: The compound has been explored for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: Although less common, this compound has been investigated for its interactions with biological molecules, providing insights into the behavior of organometallic compounds in biological systems.
Mécanisme D'action
The mechanism by which Methyl(triphenyl)plumbane exerts its effects is largely dependent on the specific reaction or application. In catalytic processes, the lead atom often acts as a Lewis acid, facilitating the formation of new chemical bonds. The phenyl groups can stabilize reactive intermediates, making the compound an effective catalyst in certain reactions.
Comparaison Avec Des Composés Similaires
Methyl(triphenyl)plumbane can be compared to other organolead compounds such as triphenyllead chloride and tetraphenyllead. While all these compounds share a similar structural motif, this compound is unique due to the presence of the methyl group, which can influence its reactivity and stability. Other similar compounds include:
Triphenyllead chloride: (C₆H₅)₃PbCl
Tetraphenyllead: (C₆H₅)₄Pb
Triphenyllead acetate: (C₆H₅)₃PbOAc
Propriétés
Numéro CAS |
3124-28-5 |
|---|---|
Formule moléculaire |
C19H18Pb |
Poids moléculaire |
453 g/mol |
Nom IUPAC |
methyl(triphenyl)plumbane |
InChI |
InChI=1S/3C6H5.CH3.Pb/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H3; |
Clé InChI |
YYHSQUQZPYMLSB-UHFFFAOYSA-N |
SMILES canonique |
C[Pb](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)hexanamide](/img/structure/B13835537.png)
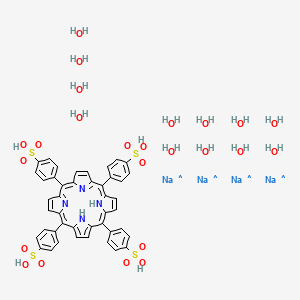



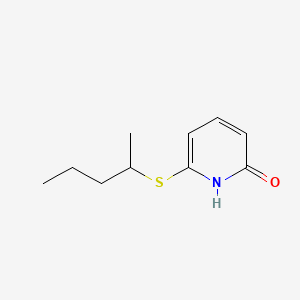
![4-[16,26-bis(4-carboxyphenyl)-7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-6-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoic acid](/img/structure/B13835570.png)
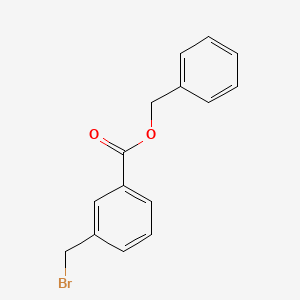

![Ethyl 4-[[3-methyl-2-(thiophene-2-carbonylamino)pentanoyl]amino]benzoate](/img/structure/B13835587.png)

